![molecular formula C7H5BrINO2 B2421707 2-Iodo-3-nitrobenzyl bromide CAS No. 1261777-67-6](/img/structure/B2421707.png)
2-Iodo-3-nitrobenzyl bromide
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Overview
Description
2-Iodo-3-nitrobenzyl bromide is a chemical compound with the CAS Number: 1261777-67-6 . It has a molecular weight of 341.93 . The IUPAC name for this compound is 1-(bromomethyl)-2-iodo-3-nitrobenzene .
Molecular Structure Analysis
The InChI code for 2-Iodo-3-nitrobenzyl bromide is 1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Iodo-3-nitrobenzyl bromide is a solid powder at ambient temperature .Scientific Research Applications
Supramolecular Structure Formation
2-Iodo-3-nitrobenzyl bromide is involved in the formation of supramolecular structures. The isomeric compounds of iodo-N-(nitrobenzyl)anilines, including derivatives of 2-iodo-3-nitrobenzyl bromide, show various intermolecular interactions. These interactions include hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi stacking interactions, contributing to the formation of dimensional framework structures. Such structures have significance in crystal engineering and material science for developing materials with specific properties (Glidewell, Low, Skakle, Wardell, & Wardell, 2004).
Patterns of Supramolecular Aggregation
Different isomers of iodo-N-(nitrobenzyl)anilines, closely related to 2-iodo-3-nitrobenzyl bromide, show unique patterns of supramolecular aggregation. These patterns are dictated by different combinations of hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions. The study of these patterns is essential for understanding the principles governing molecular assembly and for the design of supramolecular structures with desired properties (Glidewell, Low, Skakle, Wardell, & Wardell, 2002).
Electrochemical Behavior and Catalytic Activity
The electrochemical behavior of nitrobenzyl bromides, including 4-nitrobenzyl bromide, has been studied for their potential in catalyzing the reduction of CO2. These compounds are also involved in the electrosynthesis of organic compounds, such as 4-nitrophenylacetic acid. Understanding the electrochemical properties and catalytic activities of these compounds is crucial for developing efficient catalysts for CO2 reduction and for synthesizing valuable chemical products (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Kinetic Studies in Solvolysis Reactions
Kinetic studies have been performed on the solvolysis of nitrobenzyl bromides, including o-nitrobenzyl bromide. These studies provide insights into the reaction mechanisms and the influence of different substituents and solvent systems on the reaction rates. Such studies are important for understanding the solvolytic behavior of benzyl halides and for designing reactions with improved rates and yields (Park, Rhu, Kyong, & Kevill, 2019).
Safety and Hazards
2-Iodo-3-nitrobenzyl bromide is classified under the GHS05 pictogram, indicating that it is corrosive . The compound has a signal word of “Danger” and has hazard statements including H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271, P260, and P280 .
Mechanism of Action
Target of Action
It’s known that benzyl bromides are generally involved in electrophilic aromatic substitution reactions .
Mode of Action
2-Iodo-3-nitrobenzyl bromide likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species that donates an electron pair, replaces a group in a molecule, often a halogen . The nitro group in the compound is meta-directing, meaning it directs incoming groups to attach at the meta position .
Biochemical Pathways
It’s known that benzyl bromides can participate in various organic reactions, including free radical reactions and electrophilic aromatic substitutions .
Result of Action
The compound’s bromide and nitro groups can potentially undergo various chemical reactions, leading to changes in molecular structure and function .
Action Environment
The action, efficacy, and stability of 2-Iodo-3-nitrobenzyl bromide can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species . For instance, reactions involving this compound have been reported to occur at room temperature .
properties
IUPAC Name |
1-(bromomethyl)-2-iodo-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKXJTQCUOPBHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-nitrobenzyl bromide |
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